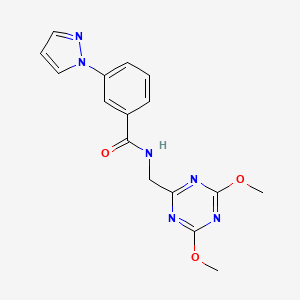![molecular formula C20H16N2O3 B2367971 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide CAS No. 922027-16-5](/img/structure/B2367971.png)
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines are discussed in the literature . The synthetic approaches to the preparation of these heterocycles over the past 10–15 years are presented with an emphasis on one-pot preparation procedures .Molecular Structure Analysis
The molecular formula of “N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide” is C19H16N2O4S and its molecular weight is 368.41.Chemical Reactions Analysis
The literature discusses the construction of important tetrahydro-benzoazepines by gold-catalyzed reactions between en-propargyl ethers containing the allene group and N-hydroxyanilines to generate ketone-derived nitrones, further affording benzoazepin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide” is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
One-Pot Synthesis Strategies
Efficient synthetic methods are essential for accessing azepine derivatives. Researchers have developed one-pot synthesis approaches to construct compounds with an azepine scaffold. These methods include:
Ring Expansion by Recyclization Reactions: Small or medium ring expansion reactions lead to azepine formation. For instance, o- and p-aminophenols or aminothiophenols can selectively form 2- and 4-(1,5,3-dithiazepinan-3-yl)(thio)phenols .
Coordination Chemistry
Azepines can serve as ligands in coordination complexes. Researchers investigate their coordination behavior with transition metal ions, potentially leading to novel catalysts or materials.
Safety and Hazards
properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-19(15-6-5-13-3-1-2-4-14(13)11-15)22-16-7-8-18-17(12-16)20(24)21-9-10-25-18/h1-8,11-12H,9-10H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKROYNZERVJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2367897.png)
![methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2367900.png)
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2367903.png)

![N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate](/img/structure/B2367908.png)
![[4-(tert-butyl)phenyl][2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl]methanone](/img/structure/B2367909.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367911.png)